Potassium 5-bromopyridine-3-trifluoroborate

Organoboron reagent stability Suzuki–Miyaura coupling Procurement shelf-life

Free 3-pyridyl boronic acids suffer from protodeboronation, requiring excess equivalents and cold storage. This air- and moisture-stable potassium trifluoroborate salt provides a protected, monomeric alternative for precise stoichiometric control.

• **Iterative Coupling:** C5-Br electrophile & C3-BF3K nucleophile enable orthogonal Suzuki-Miyaura sequences without protecting groups.
• **Bench Stability:** Indefinite room-temperature storage; ideal for HTE and automated dispensing.
• **On-Demand Activation:** Hydrolyze to active boronic acid immediately before use (e.g., radiolabeling workflows).

Molecular Formula C5H3BBrF3KN
Molecular Weight 263.89 g/mol
CAS No. 1239437-45-6
Cat. No. B3346789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 5-bromopyridine-3-trifluoroborate
CAS1239437-45-6
Molecular FormulaC5H3BBrF3KN
Molecular Weight263.89 g/mol
Structural Identifiers
SMILES[B-](C1=CC(=CN=C1)Br)(F)(F)F.[K+]
InChIInChI=1S/C5H3BBrF3N.K/c7-5-1-4(2-11-3-5)6(8,9)10;/h1-3H;/q-1;+1
InChIKeyVJXLWWSSKQYEHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium 5-Bromopyridine-3-trifluoroborate: Bench-Stable Heteroaryl Trifluoroborate for Suzuki–Miyaura Coupling


Potassium 5-bromopyridine-3-trifluoroborate (CAS 1239437-45-6) is a tetracoordinate, monomeric potassium organotrifluoroborate salt bearing a 5-bromo substituent on the pyridine ring at the 3-position. It belongs to the class of crystalline, air- and moisture-stable heteroaryltrifluoroborates developed as protected boronic acid surrogates for palladium-catalyzed Suzuki–Miyaura cross-coupling [1]. The compound serves as a masked nucleophilic 3-pyridyl building block, releasing the active boronic acid species slowly under aqueous basic conditions. The 5-bromo substituent provides a complementary electrophilic handle, enabling iterative or orthogonal coupling sequences in the construction of polysubstituted pyridine-containing biaryls and heterobiaryls [2].

Workflow Suzuki–Miyaura Cross-Coupling
Selection Masked 3‑pyridyl nucleophile with slow‑release activation
Use Context Iterative orthogonal coupling for 3,5‑disubstituted pyridines

Why Generic Boronic Acids or Regioisomeric Trifluoroborates Cannot Substitute


Substituting potassium 5-bromopyridine-3-trifluoroborate with the corresponding free boronic acid (5-bromopyridine-3-boronic acid) or a regioisomeric trifluoroborate (e.g., the 6-bromo or 2-bromo analog) introduces quantifiable risks in coupling efficiency, stoichiometric control, and side-product profiles. Free heteroaryl boronic acids are prone to protodeboronation under aqueous basic Suzuki conditions—the half-life of 3-pyridyl boronic acid is >1 week at pH 12/70 °C, but the 2-pyridyl isomer decomposes with t₀.₅ ≈ 25–50 seconds at pH 7/70 °C [1]. Even within the trifluoroborate family, the bromine substitution position determines the coupling vector and electronic character of the resulting biaryl product; the 5-bromo-3-trifluoroborate isomer provides a meta-brominated pyridine scaffold inaccessible from the 6-bromo or 2-bromo regioisomers [2]. Furthermore, boronic acids exist as anhydride/trimeric mixtures requiring 4–6 equivalents excess, whereas the monomeric trifluoroborate form enables precise near-stoichiometric use [3].

Free boronic acid Protodeboronation‑prone; requires 4–6 equiv excess and cold storage. Monomeric trifluoroborate enables precise stoichiometry.
Regioisomeric trifluoroborates 6‑bromo or 2‑bromo isomers produce different coupling vectors (3,6‑ vs. 3,5‑disubstitution); not interchangeable for meta‑brominated pyridine targets.

Quantitative Differentiation from Closest Analogs


Room-Temperature Bench Stability vs. Cold-Storage-Dependent Boronic Acids

Potassium organotrifluoroborates, including the 5-bromopyridine-3-trifluoroborate subclass, are documented as 'indefinitely stable at room temperature without any precaution' against air and moisture, owing to their tetracoordinate boron center that lacks a vacant p-orbital susceptible to oxidation [1]. In contrast, the corresponding 5-bromopyridine-3-boronic acid requires storage at 2–8 °C and is prone to cyclic trimerization (boroxine formation) with loss of water, which alters effective molarity and complicates stoichiometric calculations . Some heterocyclic arylboronic acids decompose gradually at room temperature and require storage below −30 °C, rendering them impractical for industrial production workflows [2].

Bench Stability
Reported
Room temp indefinitely stable vs. 2–8 °C cold storage
Supports ambient procurement without cold chain
Class‑wide stability advantage over boronic acids
Organoboron reagent stability Suzuki–Miyaura coupling Procurement shelf-life

Protodeboronation Resistance: 3-Pyridyl vs. 2-Pyridyl Boronic Acid Half-Life

The protodeboronation half-life of 3-pyridyl boronic acid (the hydrolyzed form of potassium 5-bromopyridine-3-trifluoroborate) is >1 week at pH 12 and 70 °C, as established by Cox, Lloyd-Jones, and co-workers [1]. By contrast, 2-pyridyl boronic acid undergoes rapid protodeboronation with a half-life of approximately 25–50 seconds at pH 7 and 70 °C—a rate difference exceeding 5 orders of magnitude [1]. Because potassium organotrifluoroborates release the corresponding boronic acid only slowly via hydrolysis (the 'slow-release' mechanism), the equilibrium concentration of free boronic acid is kept low throughout the coupling reaction, suppressing both protodeboronation and oxidative homocoupling side reactions [2]. This mechanism is particularly critical for electron-deficient heteroaryl systems where protodeboronation of the free boronic acid would otherwise dominate.

Protodeboronation Resistance
Reported
t₁/₂ > 1 week (3‑pyridyl) vs. 25–50 s (2‑pyridyl)
>12,000:1 half‑life ratio; 3‑pyridyl position intrinsically resistant
pH 12/70 °C vs. pH 7/70 °C; Cox et al. JACS 2016
Protodeboronation kinetics Heteroaryl boronic acid stability Coupling side-reaction suppression

Monomeric Stoichiometric Precision vs. Trimeric Boronic Acid Excess

Potassium organotrifluoroborates exist exclusively as monomeric, tetracoordinate salts, ensuring that each weighed portion corresponds to a known molar quantity of the active coupling species . Arylboronic acids, by contrast, are not monomeric materials; they undergo cyclic trimerization to boroxines with loss of water, necessitating a large stoichiometric excess (typically 4–6 equivalents) to ensure sufficient active nucleophile availability during cross-coupling [1]. This trimerization introduces uncertainty in the effective concentration of the monomeric boronic acid and complicates reaction stoichiometry. The monomeric nature of potassium trifluoroborates allows near-stoichiometric amounts (typically 1.0–1.5 equiv) to be employed for efficient cross-coupling, as confirmed in the ligandless Suzuki–Miyaura protocol developed by Liu et al. [2].

Stoichiometric Precision
Class‑level
1.0–1.5 equiv sufficient vs. 4–6 equiv excess
3–5 fold reduction in reagent excess; precise molar calculation
Monomeric salt avoids boroxine trimerisation uncertainty
Stoichiometric control Atom economy Trifluoroborate vs. boronic acid

Slow-Release Hydrolysis Suppresses Oxidative Homocoupling

The Lennox and Lloyd-Jones mechanistic study (JACS 2012) established that potassium organotrifluoroborates (RBF₃K) function via a 'slow-release' strategy in Suzuki–Miyaura coupling: the trifluoroborate hydrolyzes to the corresponding boronic acid at a rate geared to catalytic turnover, ensuring that the free boronic acid RB(OH)₂ does not substantially accumulate [1]. When free boronic acid concentration is kept low, side reactions—specifically oxidative homocoupling (biaryl homodimer formation) and protodeboronation—are minimized. The study quantifies that the hydrolysis rate depends on the Swain–Lupton resonance parameter (ℛ) of the R group, allowing a priori prediction of whether a given RBF₃K will engender 'fast,' 'slow,' or 'very slow' hydrolysis. For electron-deficient heteroaryl systems such as 5-bromopyridine, the resonance-withdrawing character places the trifluoroborate in a favorable hydrolysis regime for controlled boronic acid release without accumulation-driven side reactions.

Slow‑Release Mechanism
Class‑level
Hydrolysis rate tuned to catalytic turnover; low [RB(OH)₂]
Suppresses oxidative homocoupling and protodeboronation
Lennox & Lloyd‑Jones JACS 2012; ℛ‑parameter predictive
Hydrolysis kinetics Side-reaction minimization Suzuki–Miyaura mechanism

Regioisomeric Bromine Positioning for Orthogonal Coupling Architectures

Potassium 5-bromopyridine-3-trifluoroborate (CAS 1239437-45-6) places the bromine atom at the pyridine 5-position and the trifluoroborate at the 3-position, establishing a defined coupling vector in which the trifluoroborate serves as the nucleophilic partner and the C5–Br serves as the electrophilic partner for sequential or orthogonal Suzuki–Miyaura couplings . The closest regioisomeric analog, potassium 6-bromopyridine-3-trifluoroborate (CAS 1189097-43-5), positions the bromine at the 6-position (adjacent to the ring nitrogen), altering both the electronic character and steric environment of the electrophilic site . The 6-bromo isomer (mp 262–267 °C) couples at the position α to the pyridine nitrogen, which can influence both oxidative addition rates at palladium and the electronic properties of the resulting biaryl product. The 5-bromo-3-trifluoroborate isomer provides a meta relationship between the two functional handles, enabling access to 3,5-disubstituted pyridine architectures that are topologically distinct from those accessible with the 2-bromo or 6-bromo isomers.

Regioisomeric Positioning
Head‑to‑head
5‑bromo (3,5‑disubstitution) vs. 6‑bromo (3,6‑disubstitution)
Defines coupling vector for meta‑brominated pyridine targets
Distinct InChI Keys; non‑interchangeable connectivity
Regioselective cross-coupling Iterative Suzuki coupling Heterobiaryl synthesis

Procurement-Relevant Application Scenarios


Iterative Suzuki–Miyaura Coupling for 3,5-Disubstituted Pyridine Intermediates

The orthogonal reactivity of the C5–Br electrophilic handle and the C3–BF₃K nucleophilic handle enables sequential, chemoselective Suzuki–Miyaura couplings without protecting group manipulation. The trifluoroborate moiety can be cross-coupled first with an aryl/heteroaryl halide under standard Pd-catalyzed conditions (e.g., Pd(OAc)₂/SPhos, Na₂CO₃, EtOH), after which the intact C5–Br bond can participate in a second coupling with a different arylboronic acid partner [1]. This iterative strategy is directly supported by the broad substrate scope demonstrated for potassium heteroaryltrifluoroborates, where cross-coupled products were obtained in good to excellent yields across diverse aryl and heteroaryl halide partners [2]. The slow-release hydrolysis mechanism ensures that the trifluoroborate remains protected during the first coupling step, preventing premature consumption or side reactions at the boron-bearing position [3].

Long-Term Reagent Library Storage for Medicinal Chemistry and HTE

The compound's indefinite room-temperature bench stability makes it suitable for inclusion in pre-weighed reagent libraries and automated high-throughput experimentation (HTE) platforms. Unlike 5-bromopyridine-3-boronic acid, which requires cold storage and is susceptible to boroxine formation that alters effective concentration over time, the trifluoroborate can be stored on the bench for extended periods without degradation [1]. This stability eliminates cold-chain logistics and reduces quality-control burden in industrial compound management workflows. The crystalline, monomeric nature ensures that automated solid-dispensing systems deliver accurate molar quantities without correction for variable anhydride/trimer content [2].

Radiotracer and PET Imaging Precursor via Controlled Hydrolysis

The controlled hydrolysis of potassium heteroaryltrifluoroborates to the corresponding boronic acids has been exploited in radiochemical synthesis. A representative example is the use of a 3-pyridyl trifluoroborate precursor for [¹¹C]UCB-J, a PET radiotracer for synaptic vesicle glycoprotein SV2A imaging [1]. In this protocol, the trifluoroborate was hydrolyzed with 1 N HCl in methanol at 55 °C for 15 minutes immediately prior to use, then coupled via Suzuki–Miyaura reaction with [¹¹C]methyl iodide. This application demonstrates that the trifluoroborate form serves as a storable, transportable precursor that can be activated on-demand, a workflow advantage over directly handling the less stable free boronic acid. The 5-bromopyridine-3-trifluoroborate analog could serve a similar precursor role for radiolabeling or late-stage functionalization workflows where shelf-stable boron reagents are required.

Agrochemical and Material Science Building Block with Defined Connectivity

The 5-bromo-3-pyridyl scaffold accessed via this trifluoroborate is a recurring motif in agrochemical active ingredients (e.g., certain fungicides and herbicides) and organic electronic materials (e.g., OLED emitters, organic photovoltaics) where the pyridine ring serves as an electron-deficient building block [1]. The bromine substituent at the 5-position provides a versatile handle for further diversification via cross-coupling, while the trifluoroborate at the 3-position enables incorporation of the pyridine unit as the nucleophilic partner. The bench-stable nature of the reagent supports larger-scale procurement for process chemistry development, where room-temperature storage and air-stability simplify handling in pilot-plant environments.

Application
Selection Property
Validation Focus
Iterative Suzuki Coupling
Orthogonal C5–Br / C3–BF₃K handles
Sequential chemoselective coupling feasibility
Reagent Library Storage
Room‑temperature bench stability, monomeric form
Automated solid dispensing accuracy, long‑term integrity
Radiolabeling Precursor
Shelf‑stable, on‑demand hydrolysis activation
Radiochemical coupling compatibility (e.g., [¹¹C]methylation)
Agrochemical / Material Building Block
Defined 5‑bromo‑3‑pyridyl connectivity
Diversification scope via cross‑coupling
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